molecular formula C7H8Cl2N2O B1394956 3-Chloro-5-hydroxybenzenecarboximidamide hydrochloride CAS No. 1216630-94-2

3-Chloro-5-hydroxybenzenecarboximidamide hydrochloride

Cat. No.: B1394956
CAS No.: 1216630-94-2
M. Wt: 207.05 g/mol
InChI Key: HLQHXUGKGNLVKX-UHFFFAOYSA-N
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Description

3-Chloro-5-hydroxybenzenecarboximidamide hydrochloride is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications . This compound is characterized by the presence of a chloro group, a hydroxy group, and a carboximidamide group attached to a benzene ring, along with a hydrochloride salt form.

Preparation Methods

The synthesis of 3-Chloro-5-hydroxybenzenecarboximidamide hydrochloride typically involves multiple steps, starting with the chlorination of a hydroxybenzenecarboximidamide precursor. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures. Industrial production methods may involve large-scale batch reactions with stringent control over reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

3-Chloro-5-hydroxybenzenecarboximidamide hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

3-Chloro-5-hydroxybenzenecarboximidamide hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-5-hydroxybenzenecarboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

3-Chloro-5-hydroxybenzenecarboximidamide hydrochloride can be compared with other similar compounds such as:

This compound’s unique combination of functional groups makes it distinct and valuable for various scientific and industrial applications.

Properties

IUPAC Name

3-chloro-5-hydroxybenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O.ClH/c8-5-1-4(7(9)10)2-6(11)3-5;/h1-3,11H,(H3,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLQHXUGKGNLVKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)Cl)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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